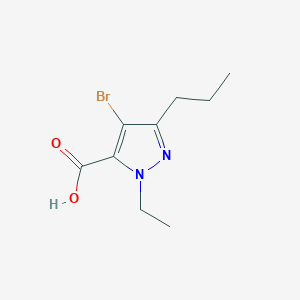

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-2-ethyl-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-5-6-7(10)8(9(13)14)12(4-2)11-6/h3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIDRSNKAMWSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1Br)C(=O)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process may include steps such as alkylation, cyclization, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides can be used under conditions such as reflux in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

Oxidation Reactions: Formation of carboxylates or other oxidized derivatives.

Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and properties of 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid and related compounds:

Key Observations

Bromine Position: The 5-bromo isomer (e.g., 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid) exhibits a lower predicted pKa (2.50) compared to 4-bromo derivatives, suggesting stronger acidity due to electronic effects . Bulkier Substituents: Compounds with cyclopropyl or trifluoromethyl groups (e.g., CAS 1006320-26-8) demonstrate enhanced steric hindrance and electronegativity, which may improve binding specificity in biological targets .

Stability and Handling :

- Derivatives like 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid require storage at 2–8°C, indicating sensitivity to temperature and moisture . Similar handling precautions are likely applicable to the target compound.

Pharmacological Relevance :

- Pyrazole derivatives with carboxamide or thiohydrazine groups (e.g., 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid) highlight the scaffold’s adaptability in drug design, particularly for antimicrobial or anticancer agents .

Biological Activity

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring a bromine atom at position 4, an ethyl group at position 1, a propyl group at position 3, and a carboxylic acid group at position 5, allows for various chemical and biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the pyrazole ring play significant roles in binding to these targets, potentially modulating their activity. Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties by inhibiting specific enzymes involved in microbial growth and inflammation pathways .

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that it inhibits bacterial growth with an IC50 (half-maximal inhibitory concentration) value indicating its potency.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This property indicates potential therapeutic applications in treating inflammatory diseases .

Table: Summary of Biological Activities

| Activity | Effectiveness | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Varies by strain |

| Anti-inflammatory | Reduces cytokine production | Not specified |

Case Study: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to control groups. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Case Study: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of this compound using macrophage cell lines. Upon treatment with this compound, researchers observed a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. These findings support further exploration into its use as an anti-inflammatory drug candidate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid?

- The synthesis typically involves palladium-catalyzed coupling reactions or multi-step functionalization of pyrazole cores. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was synthesized using Pd(PPh₃)₄ as a catalyst in degassed DMF/water under reflux, followed by purification via column chromatography . Alkylation steps, such as introducing ethyl and propyl groups, may require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .

Q. How is the compound characterized to confirm its structural integrity?

- Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and regioselectivity.

- IR spectroscopy : Identification of carboxylic acid (-COOH) and pyrazole ring vibrations.

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Elemental analysis : Validation of purity and elemental composition.

Advanced Research Questions

Q. What strategies optimize the yield of this compound in cross-coupling reactions?

- Catalyst selection : Palladium catalysts like Pd(PPh₃)₄ are preferred for Suzuki-Miyaura couplings, but ligand choice (e.g., XPhos) can improve efficiency for sterically hindered substrates .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while aqueous mixtures facilitate boronic acid coupling .

- Temperature control : Reactions often require reflux (80–100°C) to activate Pd catalysts while minimizing decomposition.

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) effectively separates brominated pyrazole derivatives from unreacted starting materials .

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

- DFT calculations : Predict NMR chemical shifts and IR vibrational modes to cross-validate experimental data. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid used B3LYP/6-311++G(d,p) to match theoretical and experimental spectra .

- Conformational analysis : Molecular docking or dynamics simulations assess preferred conformers, explaining discrepancies in NOESY or coupling constants.

- Electron density maps : X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Q. What are the structure-activity relationship (SAR) implications of modifying substituents on the pyrazole core?

- Bromine position : The 4-bromo group enhances electrophilicity for nucleophilic substitution, enabling further derivatization (e.g., aryl couplings) .

- Alkyl chains : Ethyl and propyl groups influence lipophilicity, affecting solubility and membrane permeability in biological assays.

- Carboxylic acid moiety : Critical for hydrogen bonding with target proteins (e.g., enzyme active sites). Esterification (e.g., ethyl esters) can improve bioavailability but requires hydrolysis for activity .

- SAR studies on diarylpyrazoles demonstrated that substituent bulk and electronic effects correlate with antitubulin activity, suggesting similar optimization strategies for this compound .

Methodological Considerations

Q. How to address low solubility of this compound in aqueous assays?

- Co-solvents : Use DMSO or ethanol (≤1% v/v) to pre-dissolve the compound before diluting in buffer.

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4–5) by working at pH ≥7 to enhance solubility.

- Micellar systems : Incorporate surfactants (e.g., Tween-80) for in vitro studies requiring neutral pH .

Q. What are the best practices for storing this compound to ensure stability?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation.

- Desiccation : Use silica gel or molecular sieves to avoid hydrolysis of the carboxylic acid group.

- Long-term stability : Periodic NMR or HPLC analysis (every 6 months) monitors decomposition, particularly for brominated analogs prone to debromination .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of pyrazole-5-carboxylic acid derivatives?

- Assay variability : Differences in cell lines (e.g., cancer vs. normal), incubation times, or compound purity (≥95% by HPLC) can skew results.

- Metabolic interference : Esterified prodrugs (e.g., ethyl esters) may require intracellular hydrolysis for activity, leading to false negatives in cell-free assays .

- Off-target effects : Use siRNA knockdown or competitive binding assays to isolate target-specific interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.